molecular formula C21H22N2O3S B11364105 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B11364105
M. Wt: 382.5 g/mol
InChI Key: FPYKDZVLUPCYRC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a methylphenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl thiazole with ethyl bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 4-methylphenol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and phenoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, differentiates it from other similar compounds and contributes to its potential bioactivity.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N2O3S/c1-15-3-7-19(8-4-15)26-13-20(24)22-12-11-17-14-27-21(23-17)16-5-9-18(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24)

InChI Key

FPYKDZVLUPCYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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